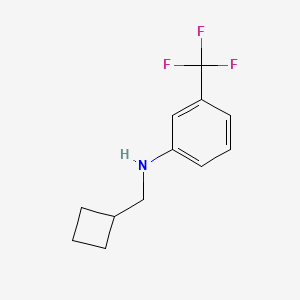![molecular formula C18H19N3O3 B2678164 N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-2-phenylmethoxyacetamide CAS No. 2415621-95-1](/img/structure/B2678164.png)
N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-2-phenylmethoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-2-phenylmethoxyacetamide, also known as MPFA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. MPFA is a synthetic compound with a molecular formula of C23H22N4O3, and a molecular weight of 410.45 g/mol. In
Mechanism of Action
The mechanism of action of N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-2-phenylmethoxyacetamide involves the inhibition of the protein kinase B (AKT) signaling pathway, which is a critical pathway for cell survival and growth. N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-2-phenylmethoxyacetamide inhibits the phosphorylation of AKT, which leads to the activation of downstream signaling pathways that promote cell death. N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-2-phenylmethoxyacetamide also induces the expression of pro-apoptotic proteins, such as Bax and Caspase-3, which play a crucial role in the induction of apoptosis.
Biochemical and Physiological Effects
N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-2-phenylmethoxyacetamide has been shown to have several biochemical and physiological effects. It exhibits potent anti-inflammatory properties by inhibiting the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-2-phenylmethoxyacetamide also exhibits neuroprotective effects by reducing oxidative stress and inflammation in the brain. Moreover, N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-2-phenylmethoxyacetamide has been shown to improve insulin sensitivity and glucose metabolism, which makes it a potential therapeutic agent for the treatment of type 2 diabetes.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-2-phenylmethoxyacetamide in lab experiments is its potency and specificity. N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-2-phenylmethoxyacetamide exhibits potent cytotoxic effects on cancer cells while sparing normal cells. Moreover, N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-2-phenylmethoxyacetamide has a high selectivity for AKT inhibition, which makes it a potential therapeutic agent for the treatment of various diseases. However, one of the limitations of using N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-2-phenylmethoxyacetamide in lab experiments is its complex synthesis method, which requires a high level of expertise in organic chemistry.
Future Directions
There are several future directions for the research of N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-2-phenylmethoxyacetamide. One of the primary areas of interest is its potential as a therapeutic agent for the treatment of cancer. Further studies are needed to determine the efficacy of N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-2-phenylmethoxyacetamide in animal models and clinical trials. Moreover, the potential of N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-2-phenylmethoxyacetamide as a therapeutic agent for other diseases, such as type 2 diabetes and neurodegenerative disorders, should be explored. Additionally, the development of more efficient and cost-effective synthesis methods for N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-2-phenylmethoxyacetamide could facilitate its widespread use in scientific research.
Synthesis Methods
The synthesis of N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-2-phenylmethoxyacetamide involves the reaction of 2-methylpyrazole-3-carboxaldehyde with 5-(2-bromoethyl)furan-2-ylmethylamine, followed by the reaction of the resulting intermediate with 2-phenylmethoxyacetyl chloride. The final product is obtained through a purification process using column chromatography. The synthesis of N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-2-phenylmethoxyacetamide is a complex and lengthy process that requires a high level of expertise in organic chemistry.
Scientific Research Applications
N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-2-phenylmethoxyacetamide has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of interest is its potential as a therapeutic agent for the treatment of cancer. Studies have shown that N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-2-phenylmethoxyacetamide exhibits cytotoxic effects on various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-2-phenylmethoxyacetamide has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis, which is the programmed cell death of cancer cells.
properties
IUPAC Name |
N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]-2-phenylmethoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-21-16(9-10-20-21)17-8-7-15(24-17)11-19-18(22)13-23-12-14-5-3-2-4-6-14/h2-10H,11-13H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDCMIUQSKPVRLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=C(O2)CNC(=O)COCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-dimethyl-3-(4-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2678082.png)
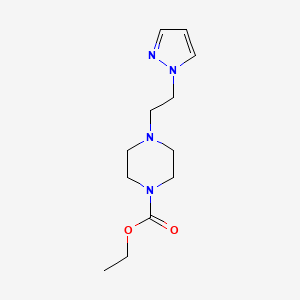
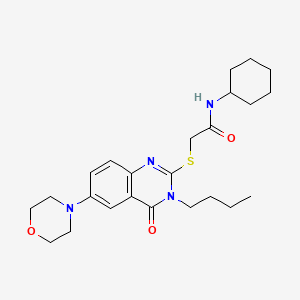

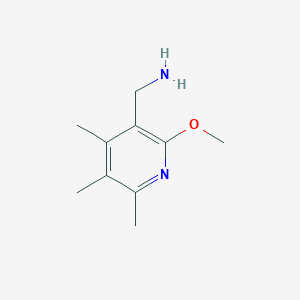
![N-Methyl-N-[2-oxo-2-[4-[(2-oxopiperidin-1-yl)methyl]piperidin-1-yl]ethyl]prop-2-enamide](/img/structure/B2678088.png)
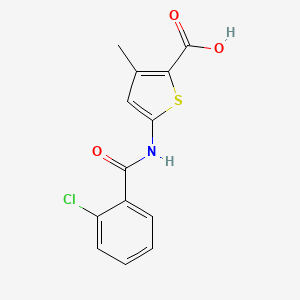
![3-(3-Iodo-1-bicyclo[1.1.1]pentanyl)oxetane](/img/structure/B2678091.png)
![tert-butyl [(1R,3S)-3-(hydroxymethyl)cyclopentyl]carbamate](/img/no-structure.png)
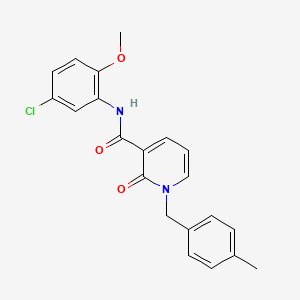
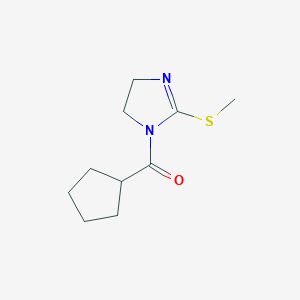
![2-(2-chlorophenyl)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone](/img/structure/B2678100.png)
![N-(2,3-dihydro-1H-inden-1-yl)-2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2678103.png)
